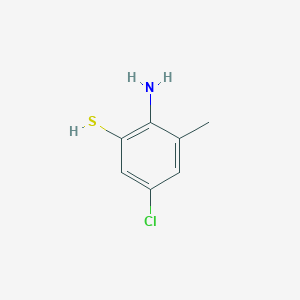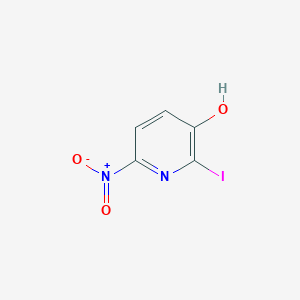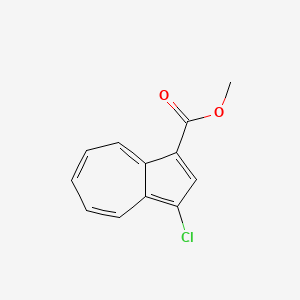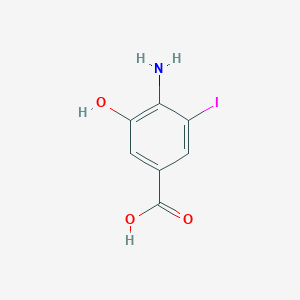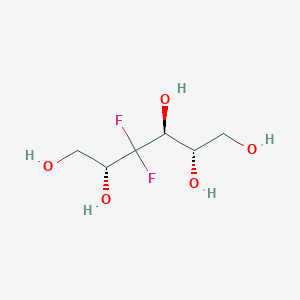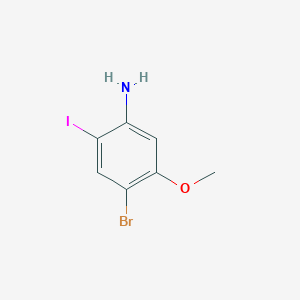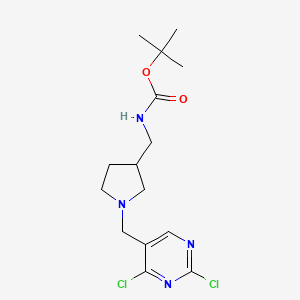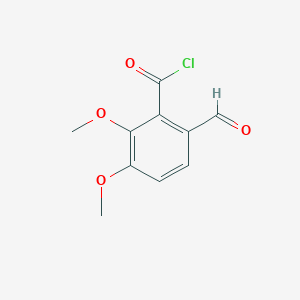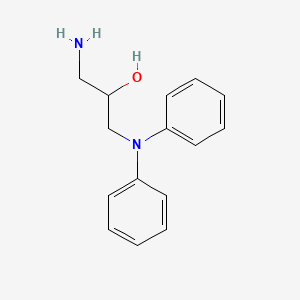
1-Amino-3-diphenylamino-propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-diphenylamino-propan-2-ol is an organic compound with the molecular formula C15H18N2O. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a diphenylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-3-diphenylamino-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylamine with epichlorohydrin, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-diphenylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
1-Amino-3-diphenylamino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-amino-3-diphenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, influencing various physiological processes. Its effects are mediated through binding to receptors and modulating signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diphenylamino-3-methylamino-propan-2-ol
- 3-(Diphenylamino)phenol
- 2-Diphenylamino-ethanol
- (Diphenylamino)acetic acid
- 4-(Diphenylamino)acetophenone
- 4-(Diphenylamino)phenylboronic acid
- 4-(Diphenylamino)benzaldehyde diphenylhydrazone
Uniqueness
1-Amino-3-diphenylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H18N2O |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-amino-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c16-11-15(18)12-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12,16H2 |
Clave InChI |
WUFRQNTUVKVLBK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CC(CN)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


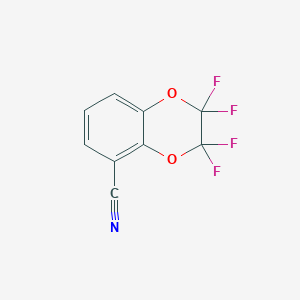

![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)



